![molecular formula C8H12N2O2 B15370856 Sydnone, 3-cyclohexyl- CAS No. 20600-69-5](/img/structure/B15370856.png)
Sydnone, 3-cyclohexyl-
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Description
Sydnone, 3-cyclohexyl- is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
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Biological Activity
Sydnone, particularly the derivative 3-cyclohexyl-sydnone, is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Overview of Sydnone
Sydnone is characterized by its mesoionic structure, which allows for various chemical modifications that can enhance its biological properties. The compound's general formula is C8H12N2O2 and it exhibits several pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and antioxidant effects .
Antimicrobial Activity
Research indicates that sydnone derivatives demonstrate significant antimicrobial properties. For instance, thiosemicarbazones derived from sydnone have shown remarkable activity against various bacterial and fungal strains. Notably, compounds with halogen substitutions exhibited minimum inhibitory concentrations (MIC) as low as 0.156 μg/mL against tested microorganisms .
Table 1: Antimicrobial Activity of Sydnone Derivatives
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
4k | 0.156 | F. oxysporum |
4l | 0.156 | E. coli |
4m | 0.156 | S. aureus |
4n | 0.156 | C. albicans |
Anti-inflammatory and Analgesic Effects
Sydnone and its derivatives have been investigated for their anti-inflammatory properties. In particular, studies have shown that certain sydnone imines can induce a hypotensive effect without significant toxicity at concentrations up to 100 μg/mL . The ability of these compounds to modulate inflammatory pathways makes them potential candidates for treating inflammatory diseases.
Case Study: Hypotensive Effects of Sydnone Imines
A study evaluated the effects of N-ethoxycarbonyl-3-morpholinosydnone imine on blood pressure in animal models. Results indicated a gradual decrease in pulse pressure due to a more significant reduction in systolic than diastolic pressure, suggesting potential therapeutic applications in hypertension management .
The biological activity of sydnone derivatives is often attributed to their ability to interact with various biological targets:
- Nitric Oxide Release : Some sydnone imines have been shown to act as pro-NO donors, facilitating the release of nitric oxide (NO), which plays a crucial role in cardiovascular health and cellular signaling .
- Antiplatelet Activity : Certain sydnone compounds exhibit high antiplatelet activity, potentially through direct activation of soluble guanylate cyclase .
Recent Advances
Recent advancements in synthetic methodologies have expanded the library of sydnone derivatives available for biological testing. The development of novel thiosemicarbazone derivatives bearing sydnone rings has opened new avenues for exploring their pharmacological potential.
Table 2: Recent Synthetic Approaches to Sydnone Derivatives
Synthesis Method | Compounds Synthesized | Yield (%) |
---|---|---|
Microwave-assisted | N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones | High |
Conventional heating | Various aryl-substituted sydnones | Moderate |
Properties
CAS No. |
20600-69-5 |
---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-cyclohexyloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C8H12N2O2/c11-8-6-10(9-12-8)7-4-2-1-3-5-7/h6-7H,1-5H2 |
InChI Key |
LBWGAPRXZZUQPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[N+]2=NOC(=C2)[O-] |
Origin of Product |
United States |
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